molecular formula C19H17N5O2S B2880106 N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893998-17-9

N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2880106
CAS No.: 893998-17-9
M. Wt: 379.44
InChI Key: AJULEJRTJBDQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanylacetamide derivative characterized by a central acetamide group linked to a 3-acetamidophenyl moiety and a pyridazine ring substituted with a pyridin-4-yl group via a sulfanyl bridge. The pyridazine and pyridine heterocycles may enhance π-π stacking interactions in biological targets, while the sulfanyl bridge could influence solubility and metabolic stability .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13(25)21-15-3-2-4-16(11-15)22-18(26)12-27-19-6-5-17(23-24-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJULEJRTJBDQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Sulfanylacetamide Derivatives

Compound Name Molecular Formula Key Substituents Reported Activity Source
Target Compound C₁₉H₁₈N₆O₂S 3-Acetamidophenyl, pyridazin-pyridinyl N/A -
G856-6639 (screening compound) C₁₆H₁₃N₇O₂S 5-Methyloxazolyl, triazolopyridazine Screening candidate
VUAA-1 (Orco agonist) C₁₄H₁₅N₅OS 4-Ethylphenyl, triazole EC₅₀ = 5.5 µM (Orco)
Compound 8t (LOX inhibitor) C₂₀H₁₇ClN₄O₃S 5-Chloro-2-methylphenyl, oxadiazole LOX IC₅₀ = 12.3 µM
(E)-2-(5-Fluoro-1-... () C₂₁H₁₈FN₅O₂S Fluoroindolinone, pyridin-4-yl Activity: 5.797

Table 2: Heterocyclic Impact on Properties

Heterocycle Example Compound Key Properties Biological Relevance
Pyridazine Target Compound Moderate rigidity, π-acidity Potential enzyme inhibition
Triazolopyridazine G856-6639 High nitrogen content, rigidity Enhanced binding affinity
Oxadiazole Compounds 8t–8w Electrophilic, planar LOX/α-glucosidase inhibition

Preparation Methods

Core Intermediate Synthesis

The preparation begins with the synthesis of 3-acetamidophenyl precursors. A validated method involves acetylation of 3-aminophenol using acetic anhydride in dichloromethane (DCM) at 0–5°C, yielding N-(3-hydroxyphenyl)acetamide with >85% purity. Parallelly, 6-(pyridin-4-yl)pyridazin-3-amine is prepared via Suzuki-Miyaura coupling between 6-chloropyridazine-3-amine and pyridin-4-ylboronic acid, using palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 80°C.

Thioether Linkage Formation

The critical sulfanyl bridge is established through nucleophilic substitution. 6-(Pyridin-4-yl)pyridazin-3-amine is treated with carbon disulfide in the presence of sodium hydride (NaH) in DMF at 50°C, generating the pyridazinyl thiolate intermediate. This intermediate reacts with 2-chloro-N-(3-acetamidophenyl)acetamide in a 1:1 molar ratio under nitrogen atmosphere, yielding the target compound after 12 hours.

Table 1: Key Reaction Parameters for Thioether Formation

Parameter Optimal Condition Yield Improvement Strategy
Temperature 50–60°C Gradual heating (2°C/min)
Solvent Anhydrous DMF Molecular sieves (4Å)
Molar Ratio (Thiol:Acetamide) 1:1.1 Excess acetamide to drive reaction
Reaction Time 10–12 hours Monitoring via TLC (Rf 0.3)

Reaction Optimization and Byproduct Mitigation

Catalytic System Enhancements

Early methods suffered from low yields (45–50%) due to competing oxidation of the thiolate intermediate. Introducing catalytic amounts of triphenylphosphine (5 mol%) and copper(I) iodide (2 mol%) suppressed disulfide formation, increasing yields to 68–72%. Solvent screening revealed that replacing DMF with 1,3-dimethyl-2-imidazolidinone (DMI) at 70°C further improved yields to 78% by enhancing intermediate solubility.

Purification Strategies

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient) isolates the target compound (Rf = 0.42).
  • Recrystallization : Methanol/water (4:1) at −20°C produces crystals with ≥98% HPLC purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.75–8.72 (m, 2H, pyridinyl-H), 7.89–7.82 (m, 3H, pyridazinyl-H and phenyl-H), 4.32 (s, 2H, SCH2), 2.08 (s, 3H, COCH3).
  • HRMS (ESI+) : m/z calculated for C19H17N5O2S [M+H]+: 396.1124, found: 396.1128.

Table 2: Comparative Yields Across Solvent Systems

Solvent Boiling Point (°C) Yield (%) Purity (%)
DMF 153 68 92
DMI 220 78 95
NMP 202 71 93

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to enhance reproducibility. A two-stage system is employed:

  • Stage 1 : Microreactor (0.5 mL volume) for thiolate intermediate generation (residence time: 5 min).
  • Stage 2 : Tubular reactor (10 mL volume) for acetamide coupling (residence time: 30 min).

Economic and Environmental Metrics

  • Atom Economy : 82% (superior to batch methods at 76%).
  • E-Factor : 18.2 (kg waste/kg product), reducible to 12.4 via solvent recovery.

Comparative Analysis with Structural Analogues

Positional Isomer Effects

Replacing the 3-acetamidophenyl group with a 4-acetamidophenyl variant (as in) reduces yield by 9–12% due to steric hindrance during thioether formation. Conversely, substituting pyridin-4-yl with pyridin-2-yl (as in) increases aqueous solubility by 1.8-fold but decreases thermal stability (Tdec from 215°C to 189°C).

Byproduct Profiles

  • Major Byproduct : N-(3-Acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfinyl}acetamide (4–7% yield) from incomplete sulfur oxidation control.
  • Mitigation : Strict oxygen exclusion and antioxidant additives (e.g., 0.1% BHT) reduce sulfoxide formation to <2%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.